molecular formula C8H8N2O B1310979 Imidazo[1,2-a]pyridin-6-ylmethanol CAS No. 132213-07-1

Imidazo[1,2-a]pyridin-6-ylmethanol

Cat. No.: B1310979
CAS No.: 132213-07-1
M. Wt: 148.16 g/mol
InChI Key: IEOADZOTWIMSMC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ringThe molecular formula of this compound is C8H8N2O, and it has a molecular weight of 148.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-6-ylmethanol can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the reaction of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core . The hydroxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, aldehydes, carboxylic acids, and reduced derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-6-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and functionalization.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOADZOTWIMSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427615
Record name imidazo[1,2-a]pyridin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132213-07-1
Record name imidazo[1,2-a]pyridin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.90 g of the 6-imidazo[1,2-a]pyridinecarbaldehyde prepared in the Preparative Example 5 was dissolved in 20 ml of methanol. The obtained solution was stirred under cooling with ice, followed by the addition of 90 mg of sodium borohydride. The obtained mixture was stirred for 50 minutes, followed by the addition of water. The obtained mixture was extracted with chloroform. The organic phase was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The obtained residue was purified by silica gel column chromatography [solvent: dichloromethane/methanol (30:1 to 10:1) to give 0.52 g of the title compound as a faintly orange-yellow solid (yield: 57%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 2
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 3
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 4
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 5
Imidazo[1,2-a]pyridin-6-ylmethanol
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-6-ylmethanol

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